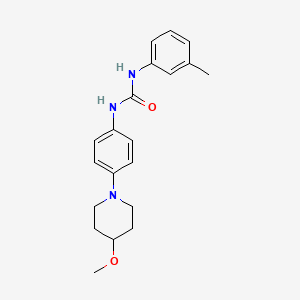
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MP-10 has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety disorders, and substance abuse.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Protective Groups
In the realm of organic synthesis, compounds like 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea play a crucial role as intermediates or protective groups. For example, Reese, Serafinowska, and Zappia (1986) discussed the use of a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), as a protective group for 2′-hydroxy functions in oligoribonucleotide synthesis. They highlighted its stability under hydrolytic conditions, making it suitable for delicate chemical synthesis processes (Reese, Serafinowska, & Zappia, 1986).
Medicinal Chemistry: Inhibitors and Drug Discovery
The compound's structure is analogous to those used in the development of inhibitors for various enzymes and receptors. Wan et al. (2019) described the metabolism of TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, highlighting its use in research for modulating inflammation and protecting against conditions like hypertension and neuropathic pain. This underscores the potential of structurally similar compounds in drug discovery and development (Wan et al., 2019).
Polymer Science: Initiators for Polymerization
N-aryl-N′-pyridyl ureas, which share a similar structural motif with 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, have been synthesized and used as thermal latent initiators in the ring-opening polymerization of epoxides. Makiuchi, Sudo, and Endo (2015) demonstrated how these compounds could control the polymerization process, impacting the material properties of the resulting polymers (Makiuchi, Sudo, & Endo, 2015).
Corrosion Inhibition
In the field of materials science, specifically in corrosion inhibition, Bahrami and Hosseini (2012) explored the effectiveness of similar urea compounds in protecting mild steel in hydrochloric acid solutions. These studies suggest potential applications of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in enhancing the durability and lifespan of metal components (Bahrami & Hosseini, 2012).
Cancer Research
Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, and Omar (2018) investigated the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines. The study revealed significant efficacies of certain derivatives, pointing to the potential of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in cancer research and therapy (Al-Sanea et al., 2018).
Propiedades
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAHIOJQFIDKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

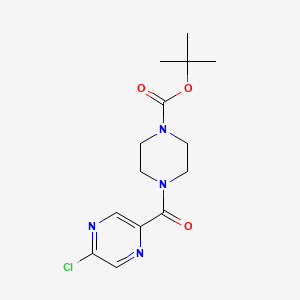

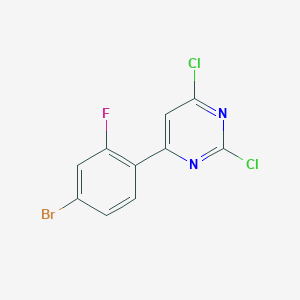
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

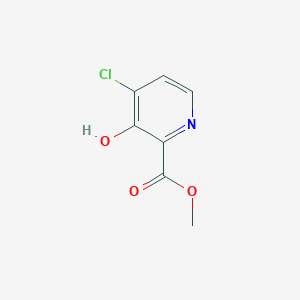


![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)
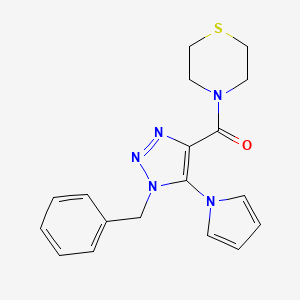
![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)